molecular formula C9H14O B14902428 2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde

2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde

Katalognummer: B14902428
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: GORGHRYOCUAAQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde is an organic compound characterized by a bicyclic structure. This compound is part of the norbornane family, which is known for its unique and rigid bicyclic framework. The presence of an aldehyde functional group attached to the bicyclo[2.2.1]heptane ring makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene or norbornane derivatives.

    Reaction Conditions: Common reagents include catalysts like rhodium complexes for hydroformylation or oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydroformylation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The rigid bicyclic structure also influences its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking the aldehyde functional group.

    Norbornene: An unsaturated hydrocarbon with a double bond in the bicyclic ring.

    Norbornadiene: Contains two double bonds in the bicyclic ring.

Uniqueness

2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential applications compared to other norbornane derivatives. The combination of the rigid bicyclic structure and the reactive aldehyde group makes it a valuable compound for various chemical and biological studies.

Eigenschaften

Molekularformel

C9H14O

Molekulargewicht

138.21 g/mol

IUPAC-Name

2-(1-bicyclo[2.2.1]heptanyl)acetaldehyde

InChI

InChI=1S/C9H14O/c10-6-5-9-3-1-8(7-9)2-4-9/h6,8H,1-5,7H2

InChI-Schlüssel

GORGHRYOCUAAQX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1C2)CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.